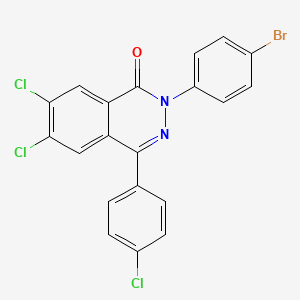![molecular formula C17H20N2O4 B2826311 methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate CAS No. 929815-10-1](/img/structure/B2826311.png)
methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is a complex organic compound characterized by its unique quinazoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of Quinazoline Core
Starting materials: Anthranilic acid and formamide
Reaction conditions: Heating under reflux
Step 2: Alkylation of Quinazoline Core
Starting materials: Quinazoline derivative and alkyl halide
Reaction conditions: Base (e.g., NaOH), solvent (e.g., ethanol), heating
Step 3: Cyclohexanecarboxylation
Starting materials: Alkylated quinazoline and cyclohexanecarboxylic acid
Reaction conditions: Catalyst (e.g., sulfuric acid), solvent (e.g., toluene), heating under reflux
Industrial Production Methods: The industrial synthesis of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate involves large-scale batch reactors, maintaining stringent conditions for purity and yield optimization. Methods often involve continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation Reactions
Reagents: Potassium permanganate (KMnO4), oxygen (O2)
Conditions: Aqueous or organic solvent, temperature control
Products: Oxidized quinazoline derivatives
Reduction Reactions
Reagents: Lithium aluminum hydride (LiAlH4), hydrogen (H2) with palladium catalyst (Pd/C)
Conditions: Solvent (e.g., THF), controlled temperature and pressure
Products: Reduced quinazoline and cyclohexane derivatives
Substitution Reactions
Reagents: Nucleophiles (e.g., NaN3, R-NH2)
Conditions: Organic solvent, base (e.g., K2CO3)
Products: Substituted quinazoline compounds
Major Products: The reactions typically result in modified quinazoline structures with varying functional groups, which are crucial for further chemical manipulation and application.
Scientific Research Applications
Chemistry
Catalysts: : The compound serves as a precursor for catalysts in organic reactions.
Biology and Medicine
Anticancer Agents: : The quinazoline structure is a key moiety in developing anticancer drugs, interacting with specific cellular targets to inhibit growth.
Antimicrobial Agents: : Exhibits potential antimicrobial properties, effective against various bacterial strains.
Industry
Polymer Additives: : Utilized as an additive in polymer production, enhancing material properties such as durability and flexibility.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with enzymes or receptors in cells. For example, in cancer research, it may inhibit tyrosine kinases, disrupting cellular signaling pathways that promote tumor growth.
Comparison with Similar Compounds
Comparison with Other Quinazoline Derivatives
Unique Structural Features: : The presence of the cyclohexanecarboxylate group distinguishes it from other quinazoline derivatives, potentially offering unique pharmacokinetic properties.
Similar Compounds: : Quinazoline-based drugs such as Erlotinib and Gefitinib, used in cancer therapy, share a core structure but differ in their side chains and functional groups, resulting in different biological activities.
Conclusion
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is a versatile compound with vast potential across multiple scientific domains. Its unique chemical structure enables diverse applications, from medicinal chemistry to industrial uses. As research progresses, its full potential and broader applications will likely continue to unfold.
Properties
IUPAC Name |
methyl 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOZSDQZKFERKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2826230.png)



![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2826238.png)
![prop-2-en-1-yl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2826239.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2826240.png)

![N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2826245.png)
![1,3,5-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2826246.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2826247.png)

![2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2826251.png)
